2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid
Description
2-{(Benzyloxy)carbonylamino}acetic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a carboxymethyl-substituted amino moiety, and an acetic acid backbone. This compound is primarily used in peptide synthesis and medicinal chemistry as a building block for introducing chelating or functionalized side chains. Its structure enables versatile reactivity, particularly in metal coordination and conjugation with biomolecules .
Properties
IUPAC Name |
2-[carboxymethyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-13(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOABBQIQCAKTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435755 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17335-88-5 | |
| Record name | N-(Carboxymethyl)-N-[(phenylmethoxy)carbonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17335-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves:
- Protection of the amino group of glycine or its derivatives with the benzyloxycarbonyl (Cbz) group.
- Introduction of the carboxymethyl substituent via alkylation or acylation reactions.
- Isolation and purification of the protected amino acid derivative.
Specific Synthetic Routes
Alkylation of Iminodiacetic Acid Derivatives
One common approach involves the alkylation of iminodiacetic acid or its esters with benzyl chloroformate (Cbz-Cl) under basic conditions to introduce the benzyloxycarbonyl protecting group on the amino functionality. The carboxymethyl group is inherent in the iminodiacetic acid structure.
- Reaction conditions: Typically performed in aqueous alkaline media (e.g., 2N NaOH) with benzyl chloroformate.
- Phase-transfer catalysts such as poly(oxyalkylene) glycols may be used to enhance reaction efficiency.
- The reaction yields the alkali metal salt of the N-benzyloxycarbonyl amino acid, which is then acidified to precipitate the free acid.
Acidification and Isolation
- The reaction mixture is acidified carefully, often with hydrochloric acid, to a pH range of about 1.5 to 3.0 to precipitate the protected amino acid.
- Cooling during acidification (5–20 °C) helps control precipitation and purity.
- The precipitate is isolated by filtration and purified by recrystallization or solvent extraction (e.g., ethyl acetate extraction).
Alternative Route via α-Hydroxy Glycinate Chlorination
Another method involves the conversion of α-hydroxy glycinate derivatives to the corresponding chloroacetate esters, which can then be reacted with benzyl carbamate to form the Cbz-protected amino acid ester.
Deprotection and Further Functionalization
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The acidification step is critical for obtaining high purity and yield of the protected amino acid. The pH must be carefully controlled to induce precipitation without forming viscous slurries or incomplete crystallization.
- Use of phase-transfer catalysts improves reaction rates and yields in aqueous media.
- The benzyloxycarbonyl protecting group is stable under mild acidic and basic conditions but can be removed by catalytic hydrogenation, allowing for flexible synthetic routes.
- Characterization of intermediates and final products is typically done by ^1H NMR, ^13C NMR, FT-IR, and melting point analysis to confirm structure and purity.
- Alternative protecting groups and derivatives (e.g., fluorenylmethoxycarbonyl) have been synthesized using similar methods, indicating the versatility of the approach.
Chemical Reactions Analysis
Types of Reactions
2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce deprotected glycine derivatives .
Scientific Research Applications
Scientific Research Applications of 2-{(benzyloxy)carbonylamino}acetic acid
2-{(benzyloxy)carbonylamino}acetic acid is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyloxycarbonyl (Cbz) group, makes it a valuable reagent in peptide synthesis and other chemical and biological applications. The Cbz group protects the amino group, enabling selective reactions at other sites and preventing unwanted side reactions, which is crucial in peptide synthesis.
Chemistry
2-{(benzyloxy)carbonylamino}acetic acid serves as a reagent in peptide synthesis and as a building block for creating complex molecules. The protection of the amino group by the benzyloxycarbonyl group is essential in peptide synthesis to prevent unwanted side reactions.
Biology
This compound is utilized in studying enzyme mechanisms and protein interactions . Its structural features and protective properties facilitate research into biological processes at the molecular level. 2-{(Benzyloxy)carbonylamino}acetic acid has been studied for various biological activities, including the inhibition of Calcium Activated Chloride Channels (CaCCs). Derivatives of this compound have demonstrated significant inhibitory effects on TMEM16A channels, which play a crucial role in physiological processes such as epithelial secretion and smooth muscle contraction. Some compounds exhibit IC50 values less than 6 μM, indicating potent activity against these channels.
Medicine
2-{(benzyloxy)carbonylamino}acetic acid is investigated for potential therapeutic applications , including drug development . Benzofuran derivatives related to this compound have shown antiviral and antimicrobial properties. Modifications in the structure can enhance these activities, making them potential candidates for therapeutic development.
Industry
In industrial settings, 2-{(benzyloxy)carbonylamino}acetic acid is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing . The industrial production of this compound involves synthetic routes optimized for high yield and purity, using large reactors and precise control of temperature, pH, and reaction time.
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl](carboxymethyl)amino}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .
Comparison with Similar Compounds
Structurally analogous compounds share the Cbz-protected amino acid scaffold but differ in substituents, functional groups, or backbone modifications. Below is a systematic comparison:
Substituent Variations on the Amino Group
Compound A : 2-{(Benzyloxy)carbonylamino}acetic acid
- Key Features : Carboxymethyl group directly attached to the nitrogen.
- Applications : Chelation therapy, radiopharmaceuticals, and peptide modification .
Compound B : 2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- Structure : Substituted with a 2,3-dihydrobenzodioxin group.
- Properties : Higher lipophilicity (logP ~1.36) due to the aromatic system; molecular weight 343.34 g/mol .
- Applications : Neuropharmacology (benzodioxin derivatives are common in CNS drug design) .
Compound C : (R)-2-(((Benzyloxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
- Structure : Indanyl substituent enhances steric bulk.
- Properties : Molar mass 325.36 g/mol; chiral center influences receptor binding .
- Applications : Asymmetric synthesis of peptidomimetics .
Compound D : 2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid
- Structure : Hydroxyl group replaces carboxymethyl.
- Properties : Lower molecular weight (239.21 g/mol); pKa ~3.44 due to acidic hydroxyl .
- Applications : Hydroxamic acid precursors in protease inhibitors .
Backbone Modifications
Compound E : (3S)-3-(Benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
- Structure : Pyrrolidine ring introduces conformational rigidity.
- Synthesis : Multi-step process involving AgClO4-mediated coupling and HCl deprotection .
- Applications : Macrocyclic chelators for gadolinium-based MRI contrast agents .
Compound F : 2-[carboxymethyl-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid
- Structure: Chromenone-derived acetyl group adds aromaticity and photostability.
- Properties : Molecular weight 377.3 g/mol; XLogP3 0.8 .
- Applications : Fluorescent probes and enzyme inhibitors .
Functional Group Additions
Compound G : S-phenyl 2-(((benzyloxy)carbonyl)(methyl)amino)ethanethioate
Biological Activity
2-{(Benzyloxy)carbonylamino}acetic acid, also known as N-Cbz-N-methylglycine or Z-N-Me-Gly-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- CAS Number : 39608-31-6
The compound features a benzyloxycarbonyl group which is significant for its protective properties in peptide synthesis and potential biological interactions.
Biological Activity Overview
2-{(Benzyloxy)carbonylamino}acetic acid has been studied for various biological activities, including:
- Inhibition of Calcium Activated Chloride Channels (CaCCs) : This compound has been evaluated for its ability to inhibit TMEM16A channels, which play a crucial role in physiological processes such as epithelial secretion and smooth muscle contraction. Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects on TMEM16A, with some compounds demonstrating IC50 values less than 6 μM, indicating potent activity against these channels .
- Antiviral and Antimicrobial Activities : Benzofuran derivatives related to this compound have been noted for their antiviral and antimicrobial properties. Research indicates that modifications in the structure can enhance these activities, making them potential candidates for therapeutic development .
The primary mechanism through which 2-{(benzyloxy)carbonylamino}acetic acid exerts its biological effects appears to be through modulation of ion channels. Specifically, the inhibition of TMEM16A channels suggests that it may alter chloride ion transport across cell membranes, affecting various cellular processes.
Table 1: Summary of Biological Activities
Notable Research
- TMEM16A Inhibition Study : A study synthesized thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids and evaluated their inhibitory activity on TMEM16A using Fischer rat thyroid cells. The best-performing compound exhibited an IC50 value of 2.8 μM, highlighting the potential of structurally similar compounds derived from 2-{(benzyloxy)carbonylamino}acetic acid as selective inhibitors .
- Antimicrobial Evaluation : Research conducted on benzofuran derivatives indicated that certain modifications could enhance antimicrobial efficacy against various pathogens. This suggests a promising avenue for developing new antimicrobial agents based on the structural framework provided by 2-{(benzyloxy)carbonylamino}acetic acid .
Q & A
Q. How do the compound’s dual functional groups (benzyloxy carbonyl and carboxymethyl amino) influence its coordination chemistry in metal ion adsorption studies?
- Methodological Answer : The carboxymethyl amino group acts as a tridentate ligand, coordinating metal ions (e.g., Co, Cu) via carboxylate oxygen and amino nitrogen. Benzyloxy carbonyl provides steric bulk, reducing aggregation. Adsorption isotherms (Langmuir/Freundlich models) quantify binding capacity, while EXAFS spectroscopy confirms coordination geometry. For example, Co adsorption capacities of ~120 mg/g have been reported for analogous structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
